1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic diaryl urea derivative featuring a pyridazinone core connected via an ethylene linker to a 3-fluorophenyl-urea motif. The compound sits within a broader chemical space explored for pyridazinone-based neurological and anti-inflammatory agents, with structural precedents appearing in patent literature claiming pyridazinone ureas for indications such as cerebral ischemia and neurodegenerative disorders.

Molecular Formula C18H16FN5O2
Molecular Weight 353.357
CAS No. 1105208-16-9
Cat. No. B2714004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
CAS1105208-16-9
Molecular FormulaC18H16FN5O2
Molecular Weight353.357
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C18H16FN5O2/c19-14-4-1-5-15(11-14)22-18(26)21-9-10-24-17(25)7-6-16(23-24)13-3-2-8-20-12-13/h1-8,11-12H,9-10H2,(H2,21,22,26)
InChIKeyIDOYBGQQEWSYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105208-16-9) – Core Structural Profile and Substitution Context


1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic diaryl urea derivative featuring a pyridazinone core connected via an ethylene linker to a 3-fluorophenyl-urea motif. The compound sits within a broader chemical space explored for pyridazinone-based neurological and anti-inflammatory agents, with structural precedents appearing in patent literature claiming pyridazinone ureas for indications such as cerebral ischemia and neurodegenerative disorders [1]. However, a systematic search of public, non-excluded repositories (PubChem, PubMed, ChEMBL, BindingDB, and major commercial vendor datasheets from Sigma-Aldrich, MedChemExpress, and Selleckchem) returns no peer-reviewed primary research articles, no quantitative bioactivity data, and no head-to-head comparator studies for this specific CAS number. The compound's molecular formula (C₁₈H₁₆FN₅O₂, predicted MW ~353.35 g/mol) and substructure place it in a crowded chemical neighborhood where minor halogen substitutions on the phenyl ring (e.g., 4-fluoro, 2-fluoro, 2,5-difluoro, or 3-chloro-4-fluoro analogs) are commercially cataloged but lack publicly reported differential activity data. Procurement decisions for this compound are therefore currently made in an evidence vacuum with respect to differentiated performance.

Evidence Gap: Why In-Class Analogs Cannot Be Reliably Interchanged with CAS 1105208-16-9 Without Differential Data


For structurally related urea-pyridazinone hybrids, minor positional isomerism (e.g., 3-fluorophenyl vs. 4-fluorophenyl vs. 2,5-difluorophenyl) is known from broader medicinal chemistry literature to drive substantial shifts in target binding (e.g., VEGFR-2, PDE3, or NMDA receptor subunit selectivity), metabolic stability, and off-target profiles [1][2]. The 3-fluorophenyl substituent introduces an asymmetrical electronic effect and a distinct hydrogen-bond-acceptor vector compared to the 4-fluoro or 2-fluoro regioisomers, which can translate into differential engagement of kinase hinge regions or GPCR binding pockets. Without quantitative IC₅₀, Kd, logD, solubility, or microsomal stability data directly comparing CAS 1105208-16-9 to its closest commercially available analogs (e.g., 1-(4-fluorophenyl)-, 1-(2-fluorophenyl)-, or 1-(2,5-difluorophenyl)- variants sharing the identical pyridazin-1(6H)-ylethyl-urea scaffold), a scientific user cannot assume functional interchangeability. The absence of such data means that any substitution introduces an unquantifiable risk of altered potency, selectivity, or pharmacokinetic behavior in the user's assay system.

Quantitative Comparative Evidence Inventory for CAS 1105208-16-9


Structural Comparator Landscape: Positional Fluorine Isomerism as a Putative Differentiation Axis (Lacking Quantitative Bioactivity Data)

A survey of commercial catalogs and patent literature identifies at least six close structural analogs that differ only in the position or count of fluorine atoms on the terminal phenyl ring. These include the 2-fluorophenyl ([1]), 4-fluorophenyl ([2]), 2,5-difluorophenyl ([3]), and 3-chloro-4-fluorophenyl ([4]) variants. No article, patent, or database entry providing quantitative IC₅₀, Ki, EC₅₀, solubility, LogP/D, or metabolic stability data for any of these analogs (including CAS 1105208-16-9) was recoverable from PubMed, ChEMBL, BindingDB, or PubChem using the core pyridazin-1(6H)-yl-ethyl-urea scaffold as the query. The differentiation claim for CAS 1105208-16-9 therefore rests solely on its electronic-structural uniqueness (3-fluoro orientation) and cannot be supported by any quantitative performance metric against a named comparator.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical and ADME Property Gap: No Experimentally Measured Parameters Available

A comprehensive search of authoritative databases (PubChem, ChEMBL, DrugBank, and the PDB) and manufacturer technical datasheets did not return any experimentally measured physicochemical properties for CAS 1105208-16-9: aqueous solubility (kinetic or thermodynamic), logP/logD (shake-flask or chromatographic), pKa, plasma protein binding, or microsomal/intrinsic clearance [1]. In contrast, structurally related pyridazinone ureas in the patent literature (e.g., US5877175A) were profiled for their ability to cross the blood-brain barrier and modulate NMDA receptor function, but these data were generated for distinct substitution patterns (e.g., 4-fluorophenyl with pyrimidinyl-pyridazinone) and cannot be extrapolated to the 3-fluorophenyl, 3-pyridyl-pyridazinone core of CAS 1105208-16-9 [2]. Any procurement decision based on predicted ADME parameters relies on unvalidated in silico models whose margins of error versus closely related isomers can exceed the magnitude of the substituent effect.

Drug-likeness ADME Prediction Physicochemical Profiling

Prudent Application Scenarios for CAS 1105208-16-9 Given the Current Evidence Landscape


Exploratory Medicinal Chemistry for SAR Expansion of Pyridazinone-Urea Chemical Space

The compound's primary defensible application is as a screening-building block in a medicinal chemistry program exploring the structure-activity relationship (SAR) of pyridazinone-ethylene-urea derivatives. Because the 3-fluorophenyl regioisomer is underrepresented in published kinase or GPCR panels relative to 4-fluorophenyl and 2,4-difluorophenyl variants, incorporating CAS 1105208-16-9 into a broad panel of positional isomers enables the research group to map the impact of fluorine position on target engagement, selectivity, and cellular potency. The value derives from filling a positional-scan gap, not from any demonstrated superiority [1].

Negative Control or Orthogonal Chemical Probe in Cerebrovascular Target Studies

Patent US5877175A establishes that certain pyridazinone ureas exhibit activity in models of cerebral ischemia, stroke, and traumatic brain injury [1]. If a research group has identified a lead compound from the 4-fluorophenyl-pyrimidinyl-pyridazinone series, CAS 1105208-16-9 could serve as a structurally orthogonal analog (different fluorophenyl position, replacement of pyrimidine with pyridine) to test the pharmacophore hypothesis. A loss of activity relative to the lead compound would strengthen the evidence for a specific binding mode, while retained activity would suggest a broader pharmacophore tolerance. This negative-control or selectivity-profiling use case is the most scientifically rigorous scenario for procurement in the absence of direct activity data.

Synthetic Methodology Development and Heterocyclic Chemistry Feasibility Studies

The urea linkage, coupled with the 6-oxopyridazin-1(6H)-yl-ethyl linker and 3-pyridyl substitution, presents a relatively complex synthetic target that can serve as a benchmark substrate for developing new coupling methodologies (e.g., Buchwald-Hartwig, Cu-catalyzed N-arylation, or flow-chemistry approaches to pyridazinone elaboration). The compound's structural similarity to biologically active chemotypes, combined with the absence of published optimized synthetic routes, creates a legitimate niche for process chemistry groups aiming to demonstrate novel synthetic utility on a scaffold of potential medicinal relevance.

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